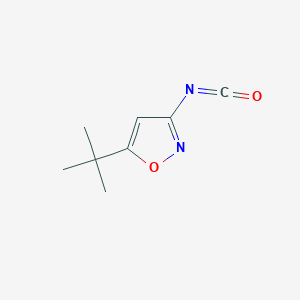
2-Fluoro-6-(trimethylsilyl)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-Fluoro-6-(trimethylsilyl)pyridine has been widely used in the synthesis and characterization of complex organic compounds. For instance, Kieseritzky and Lindström (2010) demonstrated its role in the synthesis of pyridines substituted with five different elements, highlighting its importance in the creation of novel compounds with diverse chemical properties. This research involved stepwise and regioselective installation of functional groups, underscoring the compound's utility in detailed chemical synthesis processes (Kieseritzky & Lindström, 2010).
Hiyama Cross-Coupling Reactions
Pierrat, Gros, and Fort (2005) explored the use of 2-Fluoro-6-(trimethylsilyl)pyridine in Hiyama cross-coupling reactions. Their research showed that the incorporation of substituents like chloro, fluoro, or methoxy on the pyridine ring allowed for efficient cross-coupling with various (het)aryl halides at room temperature. This work highlights the compound's role in facilitating complex chemical reactions, making it a valuable tool in organic synthesis (Pierrat, Gros, & Fort, 2005).
Radioligand Development for PET Imaging
The compound's significance extends into the field of medical imaging as well. Ding et al. (2000) utilized 2-Fluoro-6-(trimethylsilyl)pyridine in the synthesis and evaluation of radioligands for positron emission tomography (PET) imaging. Their study underscored the compound's potential in developing tracers for studying the nicotinic acetylcholine receptor system, indicating its utility in advancing neurological research and diagnostics (Ding et al., 2000).
Regioselective Functionalization
Bobio and Schlosser (2005) delved into the regioselective functionalization of pyridines using 2-Fluoro-6-(trimethylsilyl)pyridine. Their work emphasized the concept of "regioexhaustive substitution," highlighting how the compound facilitates precise chemical modifications. This research is crucial for the development of fluorinated pyridinecarboxylic acids, demonstrating the compound's role in creating specialized chemical entities (Bobio & Schlosser, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-fluoropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCODORREULDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479926 | |
| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trimethylsilyl)pyridine | |
CAS RN |
847226-07-7 | |
| Record name | 2-fluoro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1625611.png)
![5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1625613.png)

![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)




